5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole
Description
5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole is a halogenated pyrazole derivative featuring a methylsulfonyl group at the 4-position and two distinct polychlorinated aryl substituents. The presence of multiple chlorine atoms and the methylsulfonyl group likely enhances its stability and binding affinity to biological targets, a common feature in agrochemicals .
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl5N2O2S/c1-26(24,25)14-7-22-23(16-12(20)5-9(17)6-13(16)21)15(14)8-2-3-10(18)11(19)4-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWUTCCFNNRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N(N=C1)C2=C(C=C(C=C2Cl)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl5N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole typically involves multi-step organic reactions One common method includes the reaction of 3,4-dichlorophenylhydrazine with 2,4,6-trichlorobenzoyl chloride to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the normal function of the target molecule. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Halogenated Aryl Groups
The compound’s 3,4-dichlorophenyl and 2,4,6-trichlorophenyl groups distinguish it from fluorinated analogs. For example, compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () and 4-(4-fluorophenyl)-thiazole derivatives () prioritize fluorine substituents, which are smaller and more electronegative than chlorine.
Table 1: Substituent Comparison in Pyrazole Derivatives
Sulfonyl vs. Sulfinyl Functional Groups
The methylsulfonyl group in the target compound contrasts with the sulfinyl groups in fipronil and ethiprole . Sulfonyl groups (R-SO₂-) are stronger electron-withdrawing groups than sulfinyl (R-SO-), which may influence the compound’s electronic profile and reactivity. For instance, sulfonyl groups could enhance oxidative stability but reduce metabolic degradation rates compared to sulfinyl analogs.
Structural Planarity and Crystallography
Compounds in exhibit near-planar conformations with fluorophenyl groups oriented perpendicularly, a feature that may limit π-π stacking interactions . In contrast, the target compound’s trichlorophenyl group—with bulkier chlorine atoms—could induce steric hindrance, altering binding modes or crystal packing efficiency.
Biological Activity
Introduction
5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole is a synthetic compound with a complex structure that includes multiple chlorinated phenyl groups and a pyrazole ring. This compound has garnered interest in various fields of research due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications such as anti-inflammatory and anticancer properties.
- Molecular Formula : C16H9Cl5N2O2S
- Molecular Weight : 470.6 g/mol
- IUPAC Name : 5-(3,4-dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole
Structural Features
The compound's structure is characterized by:
- A pyrazole ring that provides a reactive site for biological interactions.
- Two chlorinated phenyl groups that enhance its binding affinity to biological targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes or receptors. The chlorinated phenyl groups facilitate strong binding to active sites, leading to inhibition of normal enzymatic functions. This mechanism can result in various biological effects depending on the target involved.
Potential Targets
- Enzymes : The compound has been investigated for its inhibitory effects on enzymes involved in inflammatory pathways and cancer progression.
- Receptors : It may also interact with specific receptors that regulate cell growth and apoptosis.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown:
- Inhibition of Tumor Growth : This compound has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.
- Mechanistic Insights : It may inhibit pathways involving BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in tumorigenesis.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is notable:
- Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models.
- Animal Studies : In vivo studies indicate a reduction in edema and pain response comparable to traditional anti-inflammatory drugs like indomethacin.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Broad Spectrum Activity : It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
- Mechanism : The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of 5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole against breast cancer cell lines MCF-7 and MDA-MB-231. The compound demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics. Combination treatments with doxorubicin showed enhanced efficacy through synergistic effects.
Study 2: Anti-inflammatory Activity
In a model of carrageenan-induced paw edema in rats, administration of the compound resulted in a dose-dependent reduction in swelling. The anti-inflammatory effects were assessed using histological analysis and cytokine profiling, confirming its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-phenylpyrazole | Lacks trichlorophenyl group | Moderate anticancer activity |
| 5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4-dichlorophenyl)pyrazole | Fewer chlorine atoms | Reduced anti-inflammatory effects |
The unique presence of multiple chlorinated groups in 5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole enhances its reactivity and binding affinity compared to similar compounds.
Q & A
Q. How can researchers optimize the synthesis of 5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4,6-trichlorophenyl)pyrazole while minimizing trial-and-error approaches?
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For pH stability, prepare buffered solutions (pH 2–12) and incubate samples at 25–60°C. Track changes in peak area over time (0–30 days). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) and cell viability assays (MTT/WST-1) using cancer cell lines. For specificity, include counter-screens against non-target enzymes or healthy cell lines. Molecular docking (e.g., AutoDock Vina) can predict binding modes to guide assay selection .
Q. How to safely handle this compound given its polychlorinated and sulfonyl groups?
Methodological Answer : Follow Chemical Hygiene Plan guidelines: use fume hoods for synthesis, wear nitrile gloves (avoid latex), and store in airtight containers away from light. Conduct Toxicity Estimation Software Tool (TEST) simulations to predict acute toxicity and prioritize in vitro toxicity assays (e.g., Ames test) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reaction yields?
Q. What mechanistic insights can be gained from isotopic labeling of the methylsulfonyl group?
Methodological Answer : Synthesize the compound with ¹³C-labeled methylsulfonyl and track isotopic enrichment via NMR or mass spectrometry during degradation studies. This clarifies whether sulfonyl cleavage proceeds via nucleophilic substitution or radical pathways. Compare kinetic isotope effects (KIE) to distinguish mechanisms .
Q. How to design a reactor system for scaling up synthesis without compromising selectivity?
Methodological Answer : Use computational fluid dynamics (CFD) to model mixing efficiency and heat transfer in batch vs. flow reactors. For exothermic steps, implement microreactors with controlled temperature zones. Optimize catalyst immobilization (e.g., silica-supported palladium) to enhance recyclability and reduce metal leaching .
Q. What strategies validate the compound’s structure-activity relationship (SAR) in multi-target drug discovery?
Methodological Answer : Generate a congener library by systematically modifying substituents (e.g., replacing trichlorophenyl with fluorophenyl). Use principal component analysis (PCA) to correlate structural descriptors (Hammett σ, logP) with bioactivity data. Validate SAR via free-energy perturbation (FEP) simulations .
Q. How to address discrepancies in cytotoxicity data across different cell lines?
Methodological Answer : Perform transcriptomic profiling (RNA-seq) of sensitive vs. resistant cell lines to identify differentially expressed genes (e.g., efflux pumps, metabolic enzymes). Validate using CRISPR knockouts of candidate genes. Cross-reference with pharmacokinetic simulations to assess intracellular concentration variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
